3-(Dimethylphosphoryl)azetidin-3-olhydrochloride
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Overview
Description
3-(Dimethylphosphoryl)azetidin-3-olhydrochloride is a chemical compound with the molecular formula C5H13ClNO2P It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is characterized by the presence of a dimethylphosphoryl group and a hydroxyl group attached to the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylphosphoryl)azetidin-3-olhydrochloride typically involves the reaction of azetidine with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylphosphoryl)azetidin-3-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the phosphoryl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of azetidine derivatives without the phosphoryl group.
Substitution: Formation of halogenated or aminated azetidine derivatives.
Scientific Research Applications
3-(Dimethylphosphoryl)azetidin-3-olhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Dimethylphosphoryl)azetidin-3-olhydrochloride involves its interaction with specific molecular targets. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Azetidin-3-ol hydrochloride: A related compound with a hydroxyl group but lacking the dimethylphosphoryl group.
3-Hydroxyazetidine hydrochloride: Another similar compound with a hydroxyl group on the azetidine ring.
Uniqueness
3-(Dimethylphosphoryl)azetidin-3-olhydrochloride is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2792217-12-8 |
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Molecular Formula |
C5H13ClNO2P |
Molecular Weight |
185.59 g/mol |
IUPAC Name |
3-dimethylphosphorylazetidin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H12NO2P.ClH/c1-9(2,8)5(7)3-6-4-5;/h6-7H,3-4H2,1-2H3;1H |
InChI Key |
PCKRBNNHOYWBJE-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1(CNC1)O.Cl |
Origin of Product |
United States |
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